molecular formula C12H17BO4S B1524881 Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate CAS No. 709648-80-6

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

Cat. No.: B1524881
CAS No.: 709648-80-6
M. Wt: 268.14 g/mol
InChI Key: DEUIVNYKDSXHRP-UHFFFAOYSA-N
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Description

“Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C14H19BO4 . It has a molecular weight of 262.11 .


Synthesis Analysis

The synthesis of this compound involves palladium-catalyzed coupling reactions . The synthesis process can start from Bis(pinacolato)diboron and Methyl 4-aminobenzoate .


Molecular Structure Analysis

The molecular structure of this compound is based on the tetramethyl-1,3,2-dioxaborolan-2-yl group attached to a thiophene-2-carboxylate moiety . More detailed structural analysis may be found in specific scientific literature .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical and Chemical Properties Analysis

This compound has a density of 1.08±0.1 g/cm3 (Predicted), a melting point of 77-81°C (lit.), and a boiling point of 355.6±25.0 °C (Predicted) . It also has a flash point of 194.3°C .

Scientific Research Applications

Synthesis and Characterization

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is involved in the synthesis of various boric acid ester intermediates with benzene rings. These compounds are synthesized through multi-step substitution reactions and characterized using techniques like FTIR, NMR spectroscopy, and mass spectrometry. The molecular structures are also analyzed through density functional theory (DFT) and compared with X-ray diffraction values. This synthesis and characterization play a crucial role in understanding the physical and chemical properties of these compounds (Huang et al., 2021).

Crystallography and Conformational Analysis

The single crystals of compounds containing this compound are measured by X-ray diffraction. This process is crucial for crystallographic and conformational analyses. The molecular electrostatic potential and frontier molecular orbitals are further investigated to reveal some physicochemical properties of these compounds. Such analyses are vital for understanding the stability and electronic structure of these molecules (Wu et al., 2021).

Application in Polymer Chemistry

This compound is used in the synthesis of deeply colored polymers, which involves palladium-catalyzed polycondensation. The polymers obtained from these processes are notable for their color intensity, solubility in common organic solvents, and molecular weights. These properties make them applicable in various industrial and research applications, especially in materials science and engineering (Welterlich et al., 2012).

Use in Sensing and Detection Technologies

This compound derivatives are used in the development of organic thin-film fluorescence probes. These probes are advantageous in explosive detection, particularly in identifying hydrogen peroxide vapor, a signature compound of peroxide-based explosives. The functional groups in these compounds react with hydrogen peroxide, making them suitable for fast and sensitive detection technologies (Fu et al., 2016).

Safety and Hazards

This compound is considered to be hazardous. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper personal protective measures, such as gloves, lab coats, and eye protection, should be used when handling this compound .

Future Directions

The future directions for this compound could involve its use in more diverse chemical reactions, particularly those involving boron chemistry . Its potential applications in organic synthesis and medicinal chemistry are areas of ongoing research .

Properties

IUPAC Name

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO4S/c1-11(2)12(3,4)17-13(16-11)8-6-9(18-7-8)10(14)15-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUIVNYKDSXHRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680565
Record name Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709648-80-6
Record name Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=709648-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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